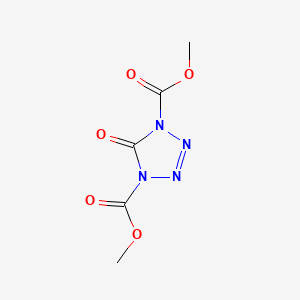![molecular formula C18H19N3O3S2 B12591675 2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-エトキシフェニルカルバモイルメチルスルファニル)-2,3-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンは、チエノピリミジン類に属する複雑な有機化合物です。
合成方法
合成経路と反応条件
6-(4-エトキシフェニルカルバモイルメチルスルファニル)-2,3-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンの合成は、一般的に以下の手順を伴います。
チエノピリミジン核の形成: これは、適切なチエノ[2,3-d]ピリミジン前駆体を制御された条件下で縮合させることで達成されます。
スルファニル基の導入: スルファニル基は、求核置換反応を介して導入されます。
アセトアミド形成: 最終段階では、適切な条件下で中間体を4-エトキシフェニル酢酸と反応させることにより、アセトアミド部分を形成します。
工業生産方法
この化合物の工業生産方法では、高い収率と純度を確保するために、上記の合成経路を最適化することが必要になります。これには、触媒の使用、制御された温度と圧力条件、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thienopyrimidine Core: This is achieved by the condensation of appropriate thieno[2,3-d]pyrimidine precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 4-ethoxyphenyl acetic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
6-(4-エトキシフェニルカルバモイルメチルスルファニル)-2,3-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この反応により、スルホキシドまたはスルホンが生成される可能性があります。
還元: 還元反応では、オキソ基をヒドロキシル基に変換できます。
置換: この化合物は、特にスルファニル基で、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アルキルハライドやアシルクロライドなどの試薬を置換反応に使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: ヒドロキシル誘導体。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
科学的研究の応用
6-(4-エトキシフェニルカルバモイルメチルスルファニル)-2,3-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンは、いくつかの科学研究に役立っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学: 抗菌作用、抗ウイルス作用、抗がん作用について調査されています。
作用機序
6-(4-エトキシフェニルカルバモイルメチルスルファニル)-2,3-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンの作用機序は、特定の分子標的との相互作用を伴います。特定の酵素を阻害したり、受容体活性を調節したりすることで、生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や使用状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- 2-[(3-アリル-5,6-ジメチル-4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル)スルファニル]-N-(4-メチルフェニル)アセトアミド .
- 2-[(3-エチル-5,6-ジメチル-4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル)スルファニル]-N-(4-メチルフェニル)アセトアミド .
独自性
6-(4-エトキシフェニルカルバモイルメチルスルファニル)-2,3-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンを際立たせているのは、特定の生物学的活性と化学反応性を付与する官能基のユニークな組み合わせです。エトキシフェニルアセトアミド部分は、類似の化合物と比較して、特定の生物学的標的に対する結合親和性と選択性を高める可能性があります。
類似化合物との比較
Similar Compounds
- **2-[(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide .
- **2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide .
Uniqueness
What sets 2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ethoxyphenyl acetamide moiety may provide enhanced binding affinity and selectivity towards certain biological targets compared to similar compounds.
特性
分子式 |
C18H19N3O3S2 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
2-(2,3-dimethyl-4-oxothieno[2,3-d]pyrimidin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-4-24-13-7-5-12(6-8-13)20-15(22)10-25-16-9-14-17(26-16)19-11(2)21(3)18(14)23/h5-9H,4,10H2,1-3H3,(H,20,22) |
InChIキー |
HLROXLAPEDSDTF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC3=C(S2)N=C(N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)



![5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591622.png)


![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)

![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)

